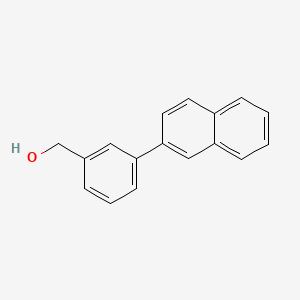

(3-(Naphthalen-2-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1349716-83-1 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(3-naphthalen-2-ylphenyl)methanol |

InChI |

InChI=1S/C17H14O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-11,18H,12H2 |

InChI Key |

KNNIMZAVFNSRDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 3 Naphthalen 2 Yl Phenyl Methanol Synthesis and Transformations

Mechanistic Pathways of Transition-Metal-Catalyzed Reactions

Transition-metal catalysis plays a pivotal role in the synthesis of the biaryl backbone of (3-(Naphthalen-2-yl)phenyl)methanol and in its further functionalization. The following sections explore the mechanisms of palladium- and gold-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Mechanisms, including Oxidative Addition and Transmetalation

The formation of the carbon-carbon bond between the naphthalene (B1677914) and phenyl rings in this compound is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.comrsc.org This reaction follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org

The catalytic cycle begins with the oxidative addition of an organic halide, such as a bromo- or iodonaphthalene, to a palladium(0) complex. youtube.comcsbsju.edu In this step, the palladium center inserts itself into the carbon-halogen bond, leading to the formation of a palladium(II) intermediate. youtube.com The oxidation state of palladium increases from 0 to +2. youtube.com The reactivity of the organic halide in this step generally follows the order I > Br > Cl. youtube.com

Following oxidative addition, transmetalation occurs, where the organic group from an organometallic reagent, typically an organoboron compound in the Suzuki-Miyaura reaction, is transferred to the palladium(II) complex. fiveable.mecsbsju.edu This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. youtube.comacs.org There are two proposed pathways for transmetalation: one involving the reaction of a palladium-halide complex with the activated boronate (Path A), and another where a palladium-hydroxo complex reacts with the neutral organoboron compound (Path B). acs.org

Finally, reductive elimination completes the catalytic cycle. fiveable.me In this step, the two organic ligands coupled on the palladium(II) center are expelled as the final biaryl product, this compound (assuming the starting materials contained the methanol (B129727) moiety or a precursor). nih.gov This process regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. youtube.comfiveable.me

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Change in Palladium Oxidation State |

| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (e.g., bromonaphthalene) to form a Pd(II) intermediate. youtube.comcsbsju.edu | 0 to +2 youtube.com |

| Transmetalation | The organic group from the organoboron compound is transferred to the Pd(II) complex, displacing the halide. fiveable.mecsbsju.edu | No change |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. fiveable.menih.gov | +2 to 0 nih.gov |

Role of Metal Fluorides and Heteroleptic Metalate Intermediates in Cross-Coupling

The choice of base and additives can significantly influence the efficiency of palladium-catalyzed cross-coupling reactions. Metal fluorides, such as cesium fluoride (B91410) (CsF) or potassium fluoride (KF), are often employed as bases in Suzuki-Miyaura reactions. researchgate.net Fluoride ions play a multifaceted role in the catalytic cycle. thieme-connect.com

Firstly, fluoride ions can facilitate the transmetalation step. They can form trans-ArPdFL2 complexes (where L is a phosphine (B1218219) ligand), which are more reactive towards the organoboron reagent than the corresponding chloride or bromide complexes. thieme-connect.com Secondly, fluoride ions can catalyze the reductive elimination step from the resulting trans-ArPdAr'L2 intermediate. thieme-connect.com However, a high concentration of fluoride can also have a negative effect by forming unreactive anionic boronate species, such as [Ar'BF(OH)2]⁻. thieme-connect.com Therefore, the ratio of fluoride to the nucleophilic coupling partner is a critical parameter for optimizing the reaction rate. thieme-connect.com

Recent studies have also highlighted the potential involvement of heteroleptic metalate intermediates . In some cross-coupling reactions, particularly those involving aryl fluorides, the formation of bimetallic species can facilitate the challenging C-F bond activation. For instance, a cooperative effect between palladium and a magnesium reagent can lead to a lower energy pathway for the oxidative addition of aryl fluorides. nih.gov While not directly involving this compound synthesis, these findings suggest that the interplay of different metal species can open up new mechanistic possibilities in cross-coupling chemistry.

Gold(I)-Catalyzed Cascade Cyclization Mechanisms

While palladium catalysis is central to the construction of the biaryl core, gold catalysis offers powerful methods for subsequent transformations, particularly in the synthesis of complex polycyclic aromatic hydrocarbons through cascade cyclizations. researchgate.net Although not directly applied to the synthesis of this compound itself, understanding these mechanisms provides insight into potential derivatization pathways.

Gold(I) catalysts are highly effective in activating alkynes and allenes towards nucleophilic attack. nih.govacs.org In a typical cascade cyclization, a gold(I) complex coordinates to an alkyne or allene (B1206475) moiety within a molecule containing other unsaturated functionalities. researchgate.netencyclopedia.pub This coordination enhances the electrophilicity of the activated group, triggering an intramolecular nucleophilic attack from a tethered alkene, arene, or other nucleophile. nih.gov

This initial cyclization often generates a vinyl cation or a related carbocationic intermediate. researchgate.netresearchgate.net This reactive intermediate can then undergo a series of subsequent reactions, such as further cyclizations, rearrangements (like 1,5-H shifts), or trapping by other nucleophiles. nih.govencyclopedia.pub The reaction cascade terminates with the regeneration of the gold(I) catalyst, often through protodeauration. nih.gov These gold-catalyzed cascades allow for the rapid construction of complex molecular architectures from relatively simple starting materials. researchgate.net

Mechanisms of Reduction and Oxidation Reactions

The alcohol functionality in this compound is a key site for further chemical modifications, including reduction to the corresponding hydrocarbon or oxidation to an aldehyde or carboxylic acid. The mechanisms of these transformations are diverse and depend on the reagents and conditions employed.

Direct Electron Transfer, Hydride Transfer, and Hydrogen Transfer Mechanisms

The reduction of the alcohol group in this compound can proceed through several mechanistic pathways.

Direct electron transfer (DET) is a mechanism often encountered in electrochemical reductions. nih.gov In this process, an electron is directly transferred from an electrode to the alcohol or a derivative. nih.gov For benzylic alcohols, this can lead to the formation of a radical anion, which can then undergo C-O bond cleavage. nih.gov The high bond dissociation energy of the C-O bond in alcohols makes direct reduction challenging, often requiring the presence of adjacent π-systems to stabilize the radical intermediates. nih.gov

Hydride transfer is a more common and synthetically useful mechanism for alcohol reduction. khanacademy.orgyoutube.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as hydride donors. libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) or, more accurately, the transfer of a hydride from the metal-hydrogen bond of the reducing agent to the carbon atom of a carbonyl group (if the alcohol is first oxidized). khanacademy.orglibretexts.org For the direct reduction of an alcohol, it would first need to be converted to a better leaving group, such as a tosylate or mesylate.

Hydrogen transfer reactions offer an alternative to using metal hydrides or high-pressure hydrogenation. chemistryviews.org In this approach, a stable organic molecule, such as isopropanol (B130326) or methanol, serves as the source of hydrogen. chemistryviews.orgrsc.orgacs.org A metal catalyst, often based on rhodium or copper, facilitates the transfer of hydrogen from the donor molecule to the substrate. rsc.orgnih.gov For example, a catalyst can first be loaded with hydrogen from the alcohol solvent and then deliver it to the target molecule. nih.gov

Beta-Hydride Elimination in Alcohol Oxidation Processes

The oxidation of this compound to the corresponding aldehyde or ketone is frequently accomplished using palladium-based catalysts in the presence of an oxidant, such as molecular oxygen (aerobic oxidation). rsc.orgresearchgate.net A key step in the catalytic cycle for many of these reactions is β-hydride elimination . acs.orgacs.org

The generally accepted mechanism for aerobic alcohol oxidation catalyzed by a Pd(II) complex involves the following steps:

Coordination of the alcohol to the Pd(II) center.

Deprotonation of the coordinated alcohol to form a palladium(II)-alkoxide intermediate. acs.org

β-hydride elimination from the alkoxide intermediate. acs.orgacs.org This is often the rate-limiting step and involves the abstraction of a hydrogen atom from the carbon bearing the oxygen, with the simultaneous transfer of the electrons from the C-H bond to the palladium center. This step forms a palladium-hydride species and releases the oxidized product (aldehyde or ketone). acs.org

Reductive elimination of the palladium-hydride and an acid (if present) to regenerate a Pd(0) species. acs.org

Reoxidation of Pd(0) by the terminal oxidant (e.g., O₂) to regenerate the active Pd(II) catalyst. acs.org

Kinetic studies, including the measurement of kinetic isotope effects (KIE), have been instrumental in confirming that β-hydride elimination is often the rate-determining step in these oxidation processes. acs.orgcapes.gov.br The presence of additives like acetic acid can modulate the rates of the various steps in the catalytic cycle. acs.org

Rearrangement Processes and Configurational Dynamics

The dynamic stereochemistry of biaryl systems like this compound is governed by the interplay of steric hindrance, conformational flexibility, and the potential for chirality transfer. Understanding these processes is crucial for the design and synthesis of complex chiral molecules.

Benzyl-Claisen Rearrangement Analogues

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a nih.govnih.gov-sigmatropic rearrangement, that typically involves the thermal conversion of an allyl vinyl ether or an allyl phenyl ether. nih.govresearchgate.net In the context of an aromatic substrate, the reaction of an allyl phenyl ether proceeds through a concerted mechanism to form an ortho-allyl phenol. researchgate.net The process involves a cyclic six-membered transition state, leading to a dienone intermediate which then tautomerizes to re-establish aromaticity. researchgate.netclockss.org

A hypothetical "Benzyl-Claisen rearrangement" involving a derivative of this compound, such as a benzyl (B1604629) phenyl ether, is not a standard transformation. The classic Claisen rearrangement relies on the specific electronic nature and connectivity of an allylic system (a three-carbon unit with a double bond). The benzyl group lacks the requisite C=C double bond at the appropriate position to participate in the pericyclic nih.govnih.gov-shift.

The mechanism for the aromatic Claisen rearrangement is illustrated below for a generic allyl phenyl ether:

nih.govnih.gov-Sigmatropic Rearrangement: The allyl phenyl ether undergoes a concerted rearrangement where the C3 of the allyl group forms a new bond with the ortho-carbon of the phenyl ring, and the ether C-O bond cleaves. This occurs via a chair-like transition state. researchgate.net

Intermediate Formation: This pericyclic reaction forms a non-aromatic cyclohexadienone intermediate.

Tautomerization: The intermediate rapidly undergoes enolization (a keto-enol tautomerization) to restore the highly stable aromatic ring, resulting in the final 2-allylphenol (B1664045) product. clockss.org

If the ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement, followed by tautomerization. clockss.org The regioselectivity of the initial rearrangement can be influenced by substituents on the phenyl ring. nih.gov

For a benzyl ether analogue, this pathway is inaccessible. Alternative rearrangements for benzyl ethers exist, such as the Wittig rearrangement, but these proceed through entirely different mechanisms involving deprotonation and the formation of carbanionic intermediates, rather than a concerted pericyclic pathway.

Racemisation of Atropisomeric Biaryls

The naphthalen-2-yl-phenyl framework of the title compound belongs to the class of biaryls. When rotation around the single bond connecting the two aryl rings is sufficiently hindered by bulky substituents, stable stereoisomers known as atropisomers can be isolated. nih.gov The energy barrier to this rotation determines the configurational stability of the atropisomers. If the barrier is low, the enantiomers will interconvert rapidly at a given temperature, a process known as racemization.

The compound this compound itself does not possess the necessary substitution to exhibit stable atropisomerism at room temperature. Significant rotational barriers typically require bulky groups at the ortho positions (the positions adjacent to the inter-ring bond). In this molecule, all four ortho positions are occupied by hydrogen atoms, allowing for facile rotation.

However, derivatives of this compound bearing ortho-substituents could form configurationally stable atropisomers. The rate of racemization for such compounds is a critical parameter, influenced by several factors.

| Factor Influencing Racemization | Effect on Rotational Barrier (ΔG‡rac) | Explanation |

| Steric Bulk of Ortho-Substituents | Increases | Larger groups cause greater steric repulsion in the planar transition state required for rotation, thus increasing the energy barrier. researchgate.netnih.gov |

| Number of Ortho-Substituents | Increases | A greater number of ortho-substituents (e.g., tri- or tetra-substituted biaryls) leads to higher rotational barriers compared to di-substituted ones. |

| Bridging Groups | Increases or Decreases | The formation of a ring connecting the two aryl units can either increase strain and raise the barrier or create a more favorable conformation that lowers it. |

| Temperature | No change to barrier, but increases rate | Higher temperatures provide the thermal energy needed to overcome the rotational barrier, leading to faster racemization. nih.gov |

| Solvent | Minor effect | The effect of solvent on racemization barriers is generally small, though polar solvents can sometimes slightly accelerate the process. researchgate.net |

| Intramolecular Hydrogen Bonding | Decreases | Hydrogen bonds can stabilize the transition state for rotation, thereby lowering the energy barrier and facilitating racemization. nih.gov |

Computational methods, such as Density Functional Theory (DFT), are often used to predict the rotational barriers in biaryl systems. researchgate.netacs.org For example, studies on 1,1'-binaphthyl systems show that the size of the substituents is the primary factor determining the racemization barrier. researchgate.net Knowledge of these activation parameters is crucial for applications in drug discovery and materials science, where the stereochemical integrity of atropisomers must be maintained. nih.gov

Axial-to-Central Chirality Transfer

A powerful strategy in asymmetric synthesis is the transfer of chirality from one element of a molecule to another. In the context of atropisomeric biaryls, axial-to-central chirality transfer involves the conversion of pre-existing axial chirality into a new stereocenter (central chirality). nih.govrsc.org This process is highly valuable for creating enantiomerically pure compounds.

For an atropisomeric derivative of this compound, this transfer could be achieved by a reaction at the benzylic alcohol functional group. The process would proceed as follows:

Starting Material: An enantiomerically pure atropisomeric biaryl containing the hydroxymethyl group is used. The fixed spatial arrangement of the naphthyl and phenyl rings creates a chiral environment around the reaction site.

Reaction: A chemical transformation is performed on the hydroxymethyl group or a derivative (e.g., the corresponding ketone). For instance, the reduction of a ketone to an alcohol.

Diastereomeric Transition States: The reagent approaches the reactive center from two possible faces (pro-R or pro-S). Due to the steric influence of the axially chiral biaryl backbone, these two pathways are not energetically equivalent. The approach from the less sterically hindered face is favored, leading to a lower energy diastereomeric transition state.

Product Formation: The reaction proceeds preferentially through the lower energy pathway, resulting in the formation of one enantiomer of the product alcohol in excess. The initial axial chirality is thus "transferred" to the new stereocenter.

This strategy effectively uses the biaryl axis as an "internal" chiral controller. The efficiency of the chirality transfer is measured by the diastereomeric or enantiomeric excess of the product. This method has been successfully applied in the synthesis of various chiral molecules. researchgate.netnih.gov For example, the diastereoselective addition of organometallic reagents to atropisomeric biaryl aldehydes or ketones is a well-established method for creating chiral benzylic alcohols with high stereocontrol. nih.govcore.ac.uk The destruction of the initial stereogenic element and the simultaneous creation of the axial chirality is another manifestation of this principle, often termed central-to-axial chirality transfer. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies of 3 Naphthalen 2 Yl Phenyl Methanol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group in (3-(Naphthalen-2-yl)phenyl)methanol is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's physical and chemical characteristics.

Etherification Reactions

Etherification of the benzylic alcohol in this compound can be achieved through various established methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment of this compound with a base such as sodium hydride, followed by reaction with an alkyl halide like methyl iodide or benzyl (B1604629) bromide, would yield the corresponding methyl or benzyl ether.

More contemporary methods offer milder conditions and improved selectivity. For example, 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can chemoselectively convert benzyl alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.org This method is particularly advantageous when other sensitive functional groups are present in the molecule. Another approach involves the use of a Pd[BiPhePhos] catalyst, which enables the allylation of nonderivatized allylic alcohols with nonactivated phenols to form allylated phenolic ethers, with water as the only byproduct. organic-chemistry.org While the substrate is a benzyl alcohol, similar palladium-catalyzed methodologies could be adapted for its etherification.

Table 1: Representative Etherification Reactions of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|

Esterification and Other Oxygen-Based Functionalizations

Esterification is another fundamental transformation of the hydroxyl group, converting it into an ester moiety which can serve as a protecting group or introduce new functionalities. wikipedia.org The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.net For instance, reacting this compound with acetic acid in the presence of sulfuric acid would yield (3-(naphthalen-2-yl)phenyl)methyl acetate.

For more sensitive substrates, milder esterification conditions are preferred. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) allows for the efficient formation of esters from carboxylic acids at room temperature. Furthermore, niobium(V) chloride has been shown to be an effective stoichiometric reagent for the direct esterification of benzyl alcohol with various carboxylic acids at room temperature. nih.gov

Table 2: Illustrative Esterification Reactions of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| (3-(Naphthalen-2-yl)phenyl)methyl acetate | Acetic acid, H₂SO₄ (cat.), heat | Fischer-Speier Esterification |

| (3-(Naphthalen-2-yl)phenyl)methyl benzoate | Benzoic acid, DCC, DMAP, CH₂Cl₂ | Steglich Esterification |

| (3-(Naphthalen-2-yl)phenyl)methyl pivalate | Pivaloyl chloride, pyridine, CH₂Cl₂ | Acylation |

| (3-(Naphthalen-2-yl)phenyl)methyl trifluoroacetate | Trifluoroacetic anhydride, pyridine, CH₂Cl₂ | Acylation |

Functionalization of Aromatic Rings

The phenyl and naphthyl rings of this compound offer numerous positions for functionalization, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. For benzylic alcohols, palladium-catalyzed meta-C-H arylation has been reported using a removable oxime ether directing group. nih.govrsc.org This strategy could potentially be applied to this compound to introduce aryl groups at the meta position of the phenyl ring relative to the hydroxymethyl group.

The directing group, attached to the benzylic oxygen, positions the palladium catalyst for selective C-H activation at the meta position. Subsequent coupling with an aryl halide would then furnish the meta-arylated product. While this specific reaction on this compound has not been reported, the methodology provides a clear pathway for such a transformation.

Table 3: Potential C-H Functionalization of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|

Introduction of Diverse Substituents on Phenyl and Naphthyl Moieties

Beyond C-H functionalization, traditional electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl and naphthyl rings. The directing effects of the existing substituents will govern the position of the incoming electrophile. The -(naphthalen-2-yl) group is an ortho-, para-director, while the -CH₂OH group is a weak ortho-, para-director.

Friedel-Crafts acylation or alkylation can introduce acyl and alkyl groups, respectively. nih.gov For example, reaction with acetyl chloride and a Lewis acid like aluminum chloride would likely lead to acylation at the positions para to the naphthalene (B1677914) substituent on the phenyl ring. Nitration and halogenation can also be achieved using standard conditions (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination), providing precursors for further transformations such as reduction of a nitro group to an amine or cross-coupling reactions of a halogenated derivative.

Table 4: Representative Substituent Introduction Reactions

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| (4-Acetyl-3-(naphthalen-2-yl)phenyl)methanol | Acetyl chloride, AlCl₃, CS₂ | Friedel-Crafts Acylation |

| (4-Nitro-3-(naphthalen-2-yl)phenyl)methanol | HNO₃, H₂SO₄ | Nitration |

| (4-Bromo-3-(naphthalen-2-yl)phenyl)methanol | Br₂, FeBr₃ | Bromination |

Derivatization for Enhanced Analytical Performance

Chemical derivatization is a crucial strategy for improving the analytical performance in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly for compounds with polar functional groups like alcohols. researchgate.net Derivatization can increase volatility, improve thermal stability, and enhance detector response. youtube.com

For GC analysis of this compound, the hydroxyl group can be converted into a less polar and more volatile silyl (B83357) ether. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting trimethylsilyl (B98337) ether is more amenable to GC separation and detection.

To enhance detection in fluorescence-based assays, the this compound core can be derivatized with a fluorophore or modified to become fluorescent itself. Naphthalene derivatives are known for their fluorescent properties, and strategic introduction of substituents can tune the emission wavelength and quantum yield. niscpr.res.innih.gov For instance, introducing an amino group onto the naphthalene ring via nitration followed by reduction could significantly enhance fluorescence. The synthesis of fluorescent probes based on naphthalene derivatives is a well-established field, and these principles can be applied to create analytically useful derivatives of this compound. nih.govresearchgate.net

Table 5: Derivatization for Analytical Applications

| Derivative Type | Reagent/Method | Analytical Technique | Enhancement |

|---|---|---|---|

| Trimethylsilyl Ether | BSTFA, TMCS | Gas Chromatography (GC) | Increased volatility, improved peak shape |

| Pentafluorobenzoyl Ester | Pentafluorobenzoyl chloride, pyridine | GC with Electron Capture Detection (ECD) | Enhanced sensitivity |

Triple Chemical Derivatization for Mass Spectrometry-Based Quantification

While a standardized "triple chemical derivatization" protocol for this compound is not extensively documented in existing literature, a conceptual multi-step derivatization can be proposed based on established methodologies for enhancing the mass spectrometric analysis of complex molecules. Such a strategy would aim to sequentially modify the molecule to improve its volatility, ionization efficiency, and chromatographic separation.

A hypothetical three-step derivatization for this compound could involve:

Silylation of the Hydroxyl Group: The initial step would target the reactive hydroxyl group. Silylation, a common derivatization technique, replaces the active hydrogen of the alcohol with a trimethylsilyl (TMS) group. libretexts.org This process decreases the polarity of the molecule, reduces intermolecular hydrogen bonding, and increases its thermal stability and volatility, which is particularly advantageous for gas chromatography-mass spectrometry (GC-MS) analysis. libretexts.org

Introduction of a Charge-Carrying Moiety: To significantly enhance ionization efficiency in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), a second derivatization step could introduce a permanently charged group or a group that is readily ionizable. ddtjournal.com Reagents like Girard's reagent T could be used to react with the molecule, although this is more typical for ketones. A more applicable approach for an alcohol would be to use a reagent that introduces a quaternary ammonium (B1175870) group, thereby ensuring a positive charge for sensitive ESI-MS detection. researchgate.net

Isotope Labeling for Quantitative Analysis: For precise quantification, a third step could involve the introduction of a stable isotope-labeled derivatizing agent. This would create a heavy analog of the analyte to be used as an internal standard. By comparing the mass spectral signal of the native analyte derivative to the known concentration of the heavy isotope-labeled standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

This conceptual triple derivatization strategy, by systematically modifying the analyte, would address multiple analytical challenges, leading to a highly sensitive and robust quantitative method.

Reagents for Selective Response and Detection in Complex Matrices

The selective detection of this compound in complex samples necessitates derivatization reagents that not only react efficiently with the target functional group but also introduce a feature that enhances its detection over background interferences. greyhoundchrom.com The choice of reagent is often dictated by the analytical technique being employed (e.g., LC-MS, GC-MS) and the nature of the matrix. spectroscopyonline.com

For Liquid Chromatography-Mass Spectrometry (LC-MS):

The primary goal of derivatization for LC-MS is to improve ionization efficiency and chromatographic retention. researchgate.net

Acylating Reagents: Benzoyl chloride and similar acyl chlorides react with the hydroxyl group to form an ester. libretexts.org This derivatization can improve the chromatographic properties of the analyte on reversed-phase columns and can also be used to introduce a UV-active or fluorescent tag if a suitably substituted acylating reagent is used. libretexts.org

Dansyl Chloride: 5-(Dimethylamino)-1-naphthalenesulfonyl chloride (Dansyl-Cl) is a widely used reagent that reacts with alcohols to form highly fluorescent sulfonated esters that are also readily ionized in ESI-MS. ddtjournal.com The naphthalene moiety already present in this compound would be complemented by the dansyl group, potentially leading to unique fragmentation patterns useful for selective reaction monitoring (SRM) experiments.

Trichloroacetyl Isocyanate: This reagent reacts rapidly with alcohols to form carbamates. nih.gov The introduction of three chlorine atoms provides a distinct isotopic pattern in the mass spectrum, which can aid in the identification of the derivative and its differentiation from matrix components. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization is primarily aimed at increasing the volatility and thermal stability of the analyte.

Silylating Reagents: As mentioned earlier, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS) are highly effective for derivatizing alcohols. libretexts.org The resulting trimethylsilyl ether is significantly more volatile than the parent alcohol.

Alkylation Reagents: Alkylation can be used to convert the hydroxyl group to an ether. Reagents like pentafluorobenzyl bromide (PFB-Br) are particularly useful as they introduce an electrophoric group that enhances sensitivity in electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry. libretexts.org

The following table summarizes key derivatization reagents applicable to this compound:

| Reagent | Functional Group Targeted | Analytical Technique | Purpose of Derivatization |

| Trimethylsilylating agents (e.g., BSTFA, TMCS) | Hydroxyl | GC-MS | Increased volatility and thermal stability libretexts.org |

| Benzoyl Chloride | Hydroxyl | LC-MS, GC-MS | Improved chromatography, introduction of a UV-active group libretexts.org |

| Dansyl Chloride | Hydroxyl | LC-MS | Enhanced ionization efficiency and fluorescence detection ddtjournal.com |

| Trichloroacetyl Isocyanate | Hydroxyl | LC-MS, GC-MS | Rapid reaction, introduction of a distinct isotopic signature nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Hydroxyl | GC-MS (ECD/NCI) | Increased volatility and enhanced sensitivity for specific detectors libretexts.org |

The strategic application of these derivatization and functionalization methods is indispensable for the accurate and sensitive quantification of this compound in challenging analytical scenarios.

Computational and Spectroscopic Investigations of 3 Naphthalen 2 Yl Phenyl Methanol and Analogues

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of biaryl systems. It provides a practical and accurate framework for modeling various molecular properties, from predicting the stability of different configurations to elucidating complex reaction mechanisms.

Theoretical Prediction of Configurational Stability and Racemization Rates of Atropisomers

Atropisomers are rotamers that can be isolated as separate enantiomers due to a high energy barrier to rotation. semanticscholar.org The configurational stability of these molecules is a critical factor, particularly in fields like asymmetric catalysis and medicinal chemistry. DFT calculations are instrumental in predicting this stability by determining the rotational energy barrier (ΔG‡) for racemization—the process of interconversion between enantiomers. researchgate.netresearchgate.net

The half-life of racemization (t1/2), which is the time required for an enantiomeric excess to reduce by half, can be calculated from the rotational barrier. researchgate.net A molecule is generally considered to have stable atropisomers at a given temperature if its half-life exceeds 1000 seconds, corresponding to a rotation barrier of approximately 93.5 kJ/mol. semanticscholar.orgresearchgate.net Computational models can predict these racemization rates, offering a valuable tool for assessing the potential of a biaryl compound to exist as a stable chiral entity. researchgate.netrsc.org For instance, studies on various biaryls have shown that racemization can be significantly influenced by factors like solvent and temperature, with some compounds being stable at room temperature but racemizing at elevated temperatures. researchgate.net The racemization process typically proceeds through a planar transition state where steric hindrance between substituents on the two aryl rings is maximized. nih.gov

| Biaryl Compound | Calculated Rotational Barrier (ΔG‡) | Conditions | Reference |

|---|---|---|---|

| 1,1'-Binaphthyl | 97.5 kJ/mol | 50 °C in DMF | researchgate.net |

| 1,1'-Binaphthyl (Experimental) | 98.5 kJ/mol | 50 °C in DMF | researchgate.net |

| BINOL (1,1'-Bi-2-naphthol) | ~40 kcal/mol (~167 kJ/mol) | Neutral form | researchgate.net |

| Chloro-substituted phenylamino-naphthol | Lower barrier, racemizes at 40 °C | Thermal | researchgate.net |

Elucidation of Reaction Pathways and Transition States

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and the structures of transition states. The synthesis of biaryl compounds like (3-(Naphthalen-2-yl)phenyl)methanol often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netacs.org

Computational studies can model these catalytic cycles step-by-step, identifying key intermediates and transition states. This allows researchers to understand the factors controlling reaction efficiency and selectivity. For some base-promoted, transition-metal-free coupling reactions, computational studies have supported the proposal of a radical mechanism for biaryl formation. acs.org By calculating the energy profiles of different possible pathways, the most favorable mechanism can be determined. researchgate.net This predictive power helps in optimizing reaction conditions and in the rational design of new synthetic methodologies for complex biaryl structures. acs.orgorganic-chemistry.org

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of this compound and its analogues are governed by their electronic structure, which can be effectively analyzed using Frontier Molecular Orbital (FMO) theory. nih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. mdpi.com In biaryl systems, the energies of these frontier orbitals are highly dependent on the conformation, specifically the dihedral angle between the aryl rings. nih.govresearchgate.net For example, studies have shown that removing a single electron from a biaryl (oxidation) can dramatically lower the rotational barrier, an effect explained by the stabilization of the planar conformation in the resulting radical cation due to changes in FMO energies. nih.govresearchgate.net This analysis is fundamental to understanding not only reactivity but also the photophysical properties of these conjugated systems. nih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Arylated furan (B31954) carboxylate 5b (p-chloro) | -6.70 | -2.18 | 4.52 | mdpi.com |

| Arylated furan carboxylate 5c (m-chloro) | -6.72 | -2.20 | 4.52 | mdpi.com |

| Arylated furan carboxylate 5d (p-CF3) | -6.83 | -2.23 | 4.60 | mdpi.com |

| Arylated furan carboxylate 5e (m-CF3) | -6.88 | -2.28 | 4.60 | mdpi.com |

Conformational Analysis and Molecular Geometry

The three-dimensional structure of biaryl compounds is defined by their conformation, with the most critical parameter being the torsional or dihedral angle between the planes of the two aryl rings. DFT calculations are used to perform conformational analysis by calculating the energy of the molecule as a function of this dihedral angle, allowing for the identification of the ground state (most stable) and transition state conformations. nih.govnih.gov

For neutral biaryls, the ground state typically features nearly perpendicular rings to minimize steric clash, while the transition state for rotation is planar. nih.gov In a closely related compound, 1,3-bis(2-naphthyl)benzene, X-ray crystallography revealed that the naphthalene (B1677914) substituents adopt a syn conformation with torsion angles of -36.04° and +34.14° relative to the central benzene (B151609) ring. nih.gov The naphthalene rings themselves were found to be essentially planar. nih.gov Such computational and experimental data provide a precise picture of the molecule's geometry, which is essential for understanding its properties and interactions. rsc.orgnih.gov

| Compound (State) | Biaryl Bond Length (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| BINOL (Neutral, Ground State) | 1.50 | ~105 | rsc.org |

| BINOL (Neutral, Transition State) | 1.50 | 180 | rsc.org |

| BINOL (Radical Cation, Ground State) | 1.46 | 125 | rsc.org |

| BINOL (Radical Cation, Transition State) | 1.45 | 180 | rsc.org |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the experimental verification of molecular structures predicted by computational models. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for structural elucidation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, NOESY NMR)

¹H and ¹³C NMR spectroscopy provide definitive information about the chemical structure of a molecule by identifying the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgrsc.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the connectivity of atoms within the molecule. organicchemistrydata.org Similarly, ¹³C NMR spectra indicate the number of unique carbon environments. np-mrd.orgchemicalbook.com For this compound, distinct signals would be expected for the protons of the hydroxymethyl group (-CH₂OH), the phenyl ring, and the naphthalene ring system. chemicalbook.comchemicalbook.com

| Proton Type | Expected Chemical Shift (ppm) | Reference |

|---|---|---|

| Ar-CH₂-OH | ~4.7 - 4.9 | chemicalbook.com |

| -CH₂OH | ~2.0 - 3.5 (variable, depends on solvent/concentration) | chemicalbook.comrsc.org |

| Aromatic Protons (Phenyl/Naphthyl) | ~7.2 - 8.1 | rsc.orgrsc.org |

| Carbon Type | Expected Chemical Shift (ppm) | Reference |

|---|---|---|

| Ar-CH₂-OH | ~65 | rsc.org |

| Aromatic Carbons (Unsubstituted) | ~125 - 129 | chemicalbook.comrsc.org |

| Aromatic Carbons (Substituted/Bridgehead) | ~132 - 144 | chemicalbook.comrsc.org |

Beyond standard 1D NMR, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for conformational analysis. columbia.edu The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. uchicago.edu For atropisomeric compounds, NOESY can provide direct evidence of the preferred conformation by showing correlations between protons on the different aryl rings. researchgate.net These through-space interactions help to establish the three-dimensional structure in solution, complementing the geometric information obtained from DFT calculations. columbia.eduuchicago.edu

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a important technique for identifying functional groups and studying intermolecular interactions in molecules like this compound. The IR spectrum of an alcohol is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.

For aromatic alcohols, specific vibrational bands can be observed. The presence of the naphthalene and phenyl groups in this compound would be confirmed by C-H stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 cm⁻¹ region. Additionally, C=C stretching vibrations within the aromatic rings give rise to a series of sharp peaks between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibration of the alcohol group is expected to produce a strong band in the 1000-1260 cm⁻¹ range. youtube.com

Studies on related compounds, such as other aromatic alcohols, provide further insight. For instance, the IR spectra of methanol (B129727), ethanol (B145695), and n-propanol have been extensively studied, confirming the assignments of O-H, C-H, C-O, and C-C vibrations. nist.gov In more complex systems like naphthalene and its derivatives, redshifts in the C-H stretching and out-of-plane bending regions upon dimerization indicate the presence of CH-π interactions. researchgate.net The analysis of IR spectra for various compounds containing phenyl and naphthalene moieties helps in the precise assignment of vibrational modes. For example, in N'-acetyl-N'-phenyl-2-naphthohydrazide, the crystal structure is stabilized by a network of N-H···O and C-H···O hydrogen bonds, which can be analyzed using IR spectroscopy. eurjchem.com

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Naphthalene, Phenyl | 3000-3100 | Medium to Weak, Sharp |

| Aromatic C=C Stretch | Naphthalene, Phenyl | 1400-1600 | Medium to Weak, Sharp |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are indispensable tools for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular ion peak (M⁺) would be expected to be prominent due to the stability conferred by the aromatic rings. whitman.edu

The fragmentation of aromatic alcohols in MS often follows predictable patterns. youtube.com A common fragmentation pathway for alcohols is the loss of a water molecule (M-18), leading to the formation of an alkene radical cation. ntu.edu.sgjove.com Another typical fragmentation is α-cleavage, where the bond adjacent to the hydroxyl group is broken. ntu.edu.sgjove.com For aromatic alcohols, cleavage of the bond beta to the aromatic ring is also common. slideshare.net

In the case of this compound, key fragment ions would be anticipated. The loss of the hydroxyl group would generate a stable carbocation. Cleavage of the bond between the phenyl ring and the methylene (B1212753) group could lead to fragments corresponding to the naphthalenyl-phenyl cation and the hydroxymethyl radical. The presence of the naphthalene moiety would also give rise to characteristic fragments, such as the naphthalene cation itself. GC-MS analysis of naphthalene has shown its retention time and specific mass-to-charge ratios for detection. mdpi.com

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Fragmentation Process | Resulting Ion | Expected m/z |

|---|---|---|

| Molecular Ion | [C₂₃H₁₈O]⁺ | 310 |

| Loss of Water | [C₂₃H₁₆]⁺ | 292 |

| α-Cleavage (loss of H) | [C₂₃H₁₇O]⁺ | 309 |

| Benzylic Cleavage | [C₁₆H₁₁]⁺ (Naphthalenyl-phenyl cation) | 203 |

| Naphthalene Fragment | [C₁₀H₈]⁺ | 128 |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Chirality

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique can provide invaluable information about its solid-state conformation, including the dihedral angle between the naphthalene and phenyl rings, bond lengths, and bond angles. researchgate.net

Studies on analogous biphenyl (B1667301) and naphthalene-containing structures reveal important conformational features. Biphenyl itself has a twisted conformation in the gas phase, but this angle can change in the solid state due to crystal packing forces. utah.edu The introduction of substituents can further influence this twist angle. For instance, in a peptide-biphenyl hybrid, the dihedral angle between the biphenyl rings was found to be 73.8°. nih.gov In another case, chelation to an antimony atom forced a nearly planar conformation on a biphenyl group. psu.edu

Furthermore, if the molecule crystallizes in a chiral space group, X-ray diffraction can be used to determine its absolute configuration. Even for achiral molecules, the solid-state packing can lead to chiral arrangements. The presence of a chiral center, such as the carbon atom bearing the hydroxyl group in this molecule, makes X-ray diffraction a critical tool for resolving its stereochemistry.

Photophysical Properties and Fluorescence Studies of Related Scaffolds

The photophysical properties of aromatic compounds, particularly those containing naphthalene and biphenyl moieties, are of significant interest. Naphthalene and its derivatives are known for their strong fluorescence and high quantum yields. nih.gov The rigid and planar nature of the naphthalene ring system, combined with its extensive π-electron conjugation, contributes to these favorable photophysical characteristics. nih.gov

The introduction of a phenyl group to the naphthalene scaffold, as in this compound, is expected to influence its absorption and emission properties. Studies on related systems have shown that extending the conjugation can lead to red-shifted absorption and emission spectra. nih.gov The fluorescence properties of such compounds can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.org

The formation of excimers (excited-state dimers) is a possibility in concentrated solutions or the solid state, which would be characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. nih.gov The formation of a naphthalene-biphenyl exciplex has been observed when the two molecules are in close proximity. westmont.eduwestmont.edu The photophysical properties of this compound are likely to be characterized by strong fluorescence, with the potential for solvent-dependent emission and excimer/exciplex formation. These properties make such scaffolds promising for applications in fluorescent probes and organic electronic devices. nih.govnih.gov

Interactive Table: Photophysical Properties of Naphthalene and Related Compounds

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene | ~275, ~312 | ~320-360 | Varies with solvent | nih.gov |

| Biphenyl | ~250 | ~300-340 | Varies with solvent | westmont.edu |

| Naphthalene-bridged disilanes | Red-shifted vs. naphthalene | Varies with structure | Varies with solvent | nih.gov |

In Silico Modeling and Theoretical Predictions

Computational Assessment of Molecular Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for assessing the molecular stability of compounds like this compound. By calculating the optimized geometry and the energies of different conformers, the most stable structure can be predicted. researchgate.net

A key parameter in assessing molecular stability is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. acs.org A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the extended π-system is expected to result in a relatively small HOMO-LUMO gap compared to its non-conjugated constituents.

Theoretical calculations can also provide insights into the rotational barriers between the naphthalene and phenyl rings, helping to understand the conformational flexibility of the molecule. The stability of different conformers will be influenced by steric hindrance and electronic effects.

Structure-Reactivity Relationships from Theoretical Data

Theoretical calculations can provide valuable data for understanding the structure-reactivity relationships of this compound. nih.govnih.gov The Molecular Electrostatic Potential (MEP) map is a particularly useful tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com In this compound, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond donation. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, making them susceptible to electrophilic aromatic substitution.

Theoretical descriptors such as atomic charges, frontier molecular orbital densities, and reaction barrier heights can be calculated to quantify the reactivity of different sites within the molecule. nih.gov For example, the calculated reaction barriers for electrophilic aromatic substitution can predict the regioselectivity of such reactions. researchgate.net These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the chemical behavior of this compound. The Hammett equation and its extensions provide a framework for quantitatively correlating the effects of substituents on the reactivity of aromatic compounds. libretexts.org

Applications of 3 Naphthalen 2 Yl Phenyl Methanol in Advanced Organic Synthesis and Catalysis

Role in Asymmetric Synthesis and Chiral Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical industry. Biaryl structures are a cornerstone of many successful chiral ligands due to their steric influence and stable, well-defined conformations.

Design and Development of Novel Chiral Ligands (e.g., Ar-BINMOLs)

While biaryl alcohols are a well-established class of precursors for chiral ligands, specific literature detailing the synthesis of ligands directly from (3-(Naphthalen-2-yl)phenyl)methanol is limited. The concept of using such a scaffold is based on the proven success of related structures. For instance, 1,1'-binaphthalene-2-α-arylmethanol-2'-ols (Ar-BINMOLs) are a class of ligands possessing both axial and sp3-central chirality. These are typically synthesized from axially chiral monoalkylated BINOLs and have shown utility in asymmetric catalysis. However, the synthesis of an Ar-BINMOL-type ligand from this compound, which is a mononaphthyl monophenol derivative and lacks the inherent axial chirality of BINOL, is not a direct or documented pathway.

The potential for this compound lies in its modification into new phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The hydroxyl group can be readily converted into a leaving group or a phosphinite, while the biaryl backbone provides a defined steric environment that can influence the enantioselectivity of a metal-catalyzed reaction.

Catalytic Enantioselective Transformations

The utility of a chiral ligand is demonstrated by its performance in catalytic enantioselective transformations. While there are no specific, documented examples of ligands derived from this compound being employed in such reactions, the value of the core naphthyl-aryl methanol (B129727) structure is evident in related processes.

A notable example is the palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amine pronucleophiles. rsc.org This reaction creates enantioenriched azaarylmethyl amines, which are valuable building blocks in medicinal chemistry. rsc.org In this transformation, a chiral ligand is used in combination with a palladium source to control the stereochemical outcome of the reaction between an azaarylmethyl amine and a naphthalen-2-ylmethyl electrophile. rsc.org The reaction demonstrates that the naphthyl moiety is well-tolerated and can be a key component of stereoselective reactions that form chiral centers. rsc.org The table below summarizes the results for the (2-naphthyl)methylation of various azaarylmethyl amines, showcasing the high yields and enantioselectivities that can be achieved. rsc.org

| Azaarylmethyl Amine Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Morpholine derivative (1a) | 71 | 93 |

| Piperidine derivative (1b) | 80 | 91 |

| Thiomorpholine derivative (1c) | 74 | 90 |

| N-methylpiperazine derivative (1d) | 75 | 92 |

| Acyclic amine derivative (1e) | 66 | 99 |

Utilization as a Synthetic Scaffold and Building Block

The rigid and well-defined three-dimensional structure of biaryl compounds makes them excellent scaffolds for the construction of more complex molecules, directing the spatial arrangement of appended functional groups.

Aryl Methanol and Biaryl Scaffolds for Complex Molecule Construction

The naphthalene (B1677914) scaffold is recognized as a versatile platform in medicinal chemistry due to its wide range of biological activities and its utility as a building block for structurally diverse compounds. researchgate.net Concerns about potential metabolic liabilities of simple naphthalene rings have led to research into modified and replacement scaffolds to improve drug-like properties. nih.gov The structure of this compound, being a more complex biaryl system, offers a pre-built core that can be elaborated upon. The synthesis of complex, multi-substituted naphthalenes has been demonstrated using a biaryl methanol as a key intermediate, highlighting the value of this structural motif in accessing unique chemical space. nih.gov

Precursor in Natural Product Synthesis (e.g., Ellagitannin Family)

The ellagitannins are a large class of polyphenolic natural products characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units. This specific biaryl linkage is formed in nature via the oxidative C-C coupling of two gallic acid units esterified to a glucose core. Synthetic approaches to ellagitannins mimic this strategy. Therefore, this compound, which possesses a different type of carbon-carbon biaryl linkage and lacks the requisite phenolic hydroxyl groups, is not a documented precursor in the synthesis of the natural ellagitannin family. The biaryl scaffolds found in ellagitannins are structurally distinct from the naphthyl-phenyl framework.

Building Blocks for Advanced Organic Synthesis

As a functionalized biaryl, this compound is a valuable building block for advanced organic synthesis. The hydroxyl group can be oxidized to an aldehyde or ketone, used in ether or ester linkages, or be substituted via nucleophilic displacement. The aromatic rings can undergo further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

This versatility is exemplified in the synthesis of complex heterocyclic systems. For instance, quinoxaline (B1680401) derivatives, which have applications in medicinal chemistry, can be synthesized from precursors that are structurally analogous to this compound. acs.org In one such synthesis, a 3-phenylquinoxaline-2(1H)-thione is used as a parent substrate, which is then modified to introduce various side chains. acs.org Similarly, the biaryl scaffold is central to the construction of large, π-conjugated systems like peripherally fused N-aryl-2-pyridonoporphyrins. acs.org The synthesis of these complex macrocycles involves the reaction of a porphyrin building block with a 1,3-dicarbonyl intermediate derived from a biaryl structure. acs.org These examples underscore the role of biaryl building blocks in accessing complex and functionally rich molecules.

Lack of Specific Research Hinders Application Analysis of this compound

Despite a comprehensive search of available scientific literature, there is a notable absence of specific research detailing the application of This compound as a mechanistic probe for investigating carbon-carbon bond formation or for the study of organometallic intermediates and their catalytic cycles. While the broader fields of organic synthesis and catalysis frequently employ complex aromatic alcohols as ligands or model systems, this particular compound does not appear to have been a subject of focused investigation in these areas.

General searches for mechanistic studies involving aryl-naphthalenyl-methanol derivatives and the catalytic applications of (3-arylphenyl)methanol compounds did not yield any specific data related to This compound . The available literature tends to focus on either the synthesis of related naphthol derivatives or on catalytic processes where other, structurally different, molecules are used to probe reaction mechanisms.

Consequently, a detailed analysis of its role in elucidating carbon-carbon bond formation mechanisms or in the characterization of organometallic catalytic cycles, as per the requested outline, cannot be provided at this time. The scientific community has yet to publish research that specifically utilizes This compound for these advanced applications in organic synthesis and catalysis.

Further research into the synthesis and reactivity of This compound would be required to explore its potential as a tool for mechanistic and catalytic studies.

Q & A

Basic: What synthetic methodologies are optimal for preparing (3-(Naphthalen-2-yl)phenyl)methanol?

Answer:

The synthesis typically involves cross-coupling or condensation reactions. For example:

- Reagent Selection : Use KOH in absolute ethanol under reflux for 12+ hours to facilitate hydroxylamine-mediated cyclization (e.g., converting diketones to isoxazoles) .

- Solvent Optimization : Polar aprotic solvents like DMF with K₂CO₃ at 80°C enhance nucleophilic substitution in aryl-alkyl bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC and NMR .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Chromatography : Use silica gel with a 1:3 ethyl acetate/hexane eluent for optimal separation of polar byproducts .

- Recrystallization : Ethanol-water mixtures (7:3 ratio) yield high-purity crystals. Confirm via melting point analysis and HPLC (>98% purity) .

- Safety : Handle waste solvents (e.g., DMF, acetic acid) in designated containers for professional disposal to avoid environmental contamination .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (100 K, Mo-Kα radiation) to resolve anisotropic displacement parameters. SHELXL refines the model with R-factors < 0.05 .

- Software : WinGX/ORTEP visualizes torsion angles (e.g., ±36° for naphthyl-phenyl bonds) and planar deviations (r.m.s. < 0.02 Å) .

- Validation : Compare DFT-optimized geometries (B3LYP/3-21G) with experimental data to identify steric strain or π-π interactions .

Advanced: How can conformational discrepancies between computational and experimental structural data be resolved?

Answer:

- Torsion Angle Analysis : Measure C–C–C–C dihedrals (e.g., ±34–43° in naphthyl-phenyl bonds) via crystallography. Use Gaussian09 for DFT optimization .

- Electron Density Maps : Identify outliers in SHELXL-refined models (e.g., nonplanar benzene rings with δr.m.s. > 0.005 Å) .

- Dynamic Effects : Perform molecular dynamics simulations to assess thermal motion’s impact on crystallographic B-factors .

Advanced: What computational strategies predict the bioactivity of this compound derivatives?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and nonlinear optical (NLO) properties .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., hepatoprotective agents with ΔG < −8 kcal/mol) .

- SAR Development : Modify substituents (e.g., electron-withdrawing groups) and correlate with IC₅₀ values in enzyme assays .

Advanced: How are structure-activity relationships (SAR) established for chalcone-derived analogs?

Answer:

- Functionalization : Introduce sulfonamide or trifluoromethyl groups to enhance binding to 5-lipoxygenase (e.g., 16% yield via biphenyl-sulfonyl chloride coupling) .

- Biological Testing : Screen analogs in antiplasmodial (IC₅₀ < 1 µM) or anticancer (MTT assay) models .

- Data Correlation : Use multivariate regression to link logP, polar surface area, and IC₅₀ values .

Basic: How can the methanol group in this compound be selectively oxidized?

Answer:

- Oxidants : PCC (pyridinium chlorochromate) in dichloromethane converts –CH₂OH to –CHO without over-oxidation .

- Conditions : For carboxylic acids, use KMnO₄ in acidic aqueous media (60°C, 4 hours) .

- Monitoring : Track progress via IR (loss of O–H stretch at 3300 cm⁻¹) and GC-MS .

Advanced: What strategies achieve regioselective functionalization of the naphthyl ring?

Answer:

- Directing Groups : Install –B(OH)₂ via Suzuki-Miyaura coupling to guide electrophilic substitution .

- Protection/Deprotection : Use TMS (trimethylsilyl) groups to block reactive sites during halogenation .

- Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for Pd-catalyzed cross-couplings .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and –CH₂OH (δ 4.6 ppm, broad) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 261 for C₁₇H₁₄O) .

- IR : O–H stretch (3300–3500 cm⁻¹) and C–O bend (1050 cm⁻¹) validate the alcohol group .

Advanced: How are in vitro toxicological profiles assessed for naphthalene-containing compounds?

Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays on HepG2 cells (IC₅₀ < 50 µM indicates moderate toxicity) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- ROS Detection : Employ DCFH-DA fluorescence to measure oxidative stress in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.